4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide
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Overview
Description
4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties and to be capable of inducing apoptosis (programmed cell death) in certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is its well-established safety profile. It has been extensively studied and is generally considered to be safe for use in laboratory animals and human cell lines. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research involving 4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. It has been shown to have anti-cancer effects in several different types of cancer cells, and further research is needed to determine its potential as a cancer treatment.
Another potential future direction is its use in the development of new anti-inflammatory and analgesic drugs. Its well-established safety profile and demonstrated efficacy make it a promising candidate for further study in this area.
Overall, this compound is a compound with many potential applications in scientific research. Its well-established safety profile, demonstrated efficacy, and diverse range of biochemical and physiological effects make it a promising candidate for further study in a variety of different areas.
Synthesis Methods
The synthesis of 4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is a complex process that involves several steps. One common method involves the reaction of 4-[(6-methyl-3-pyridazinyl)oxy]benzoyl chloride with 4-ethylaminobenzamide in the presence of a base such as triethylamine. The resulting compound is then purified through a series of chromatographic techniques.
Scientific Research Applications
4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been widely studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as arthritis and neuropathic pain.
properties
IUPAC Name |
4-ethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-15-5-7-16(8-6-15)20(24)21-17-9-11-18(12-10-17)25-19-13-4-14(2)22-23-19/h4-13H,3H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUYWRPLGQJMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.